
4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide is an organic compound with the molecular formula C12H17ClN2O It is a benzamide derivative characterized by the presence of an amino group, a chlorine atom, and a tert-pentyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-amino-2-chlorobenzoic acid and 2-methylbutan-2-amine.
Condensation Reaction: The carboxylic acid group of 4-amino-2-chlorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation: The activated carboxylic acid reacts with 2-methylbutan-2-amine to form the desired benzamide derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Bulk Synthesis: Utilizing large-scale reactors to carry out the condensation and amidation reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Ensuring the product meets specific purity standards through analytical methods like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) can facilitate hydrolysis.
Major Products
Substitution: Depending on the nucleophile, products can include various substituted benzamides.
Oxidation: Products may include nitrobenzamides or other oxidized derivatives.
Reduction: Products can include reduced amines or other reduced derivatives.
Hydrolysis: Products include 4-amino-2-chlorobenzoic acid and 2-methylbutan-2-amine.
Scientific Research Applications
4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.
Material Science: It serves as a precursor for the development of novel materials with specific properties.
Biological Studies: It is employed in studies investigating its biological activity and potential therapeutic effects.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Receptor Interaction: Binding to receptors on cell surfaces, leading to changes in cellular signaling pathways.
Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide can be compared with other similar compounds, such as:
4-amino-2-chlorobenzamide: Lacks the tert-pentyl group, resulting in different chemical properties and biological activities.
4-amino-N-(2-methylbutan-2-yl)benzamide: Lacks the chlorine atom, leading to variations in reactivity and applications.
2-amino-4-chloro-N-(2-methylbutan-2-yl)benzamide: Positional isomer with different substitution patterns, affecting its chemical behavior and uses.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo diverse reactions and interact with specific molecular targets, making it a valuable tool in research and development.
Properties
Molecular Formula |
C12H17ClN2O |
|---|---|
Molecular Weight |
240.73 g/mol |
IUPAC Name |
4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide |
InChI |
InChI=1S/C12H17ClN2O/c1-4-12(2,3)15-11(16)9-6-5-8(14)7-10(9)13/h5-7H,4,14H2,1-3H3,(H,15,16) |
InChI Key |
OKZWALVNLSMRLX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=C(C=C(C=C1)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


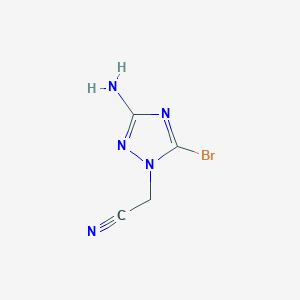

![N,N-Diethyl-5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13198386.png)


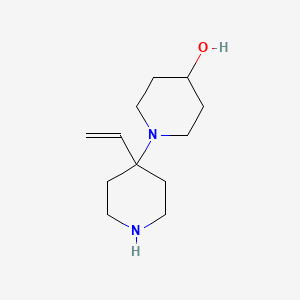
![1-(1H-Imidazol-2-yl)-4-[(methylsulfanyl)methyl]cyclohexan-1-amine](/img/structure/B13198414.png)
![1-Amino-3-[1-(aminomethyl)cyclopentyl]propan-2-ol](/img/structure/B13198423.png)
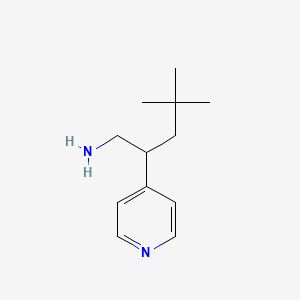
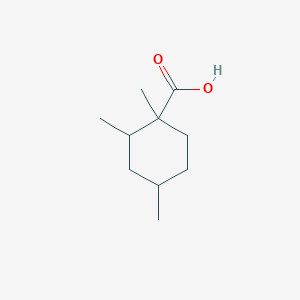
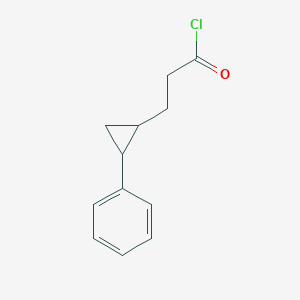
![1-Methyl-2-{4-methyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrrole](/img/structure/B13198440.png)
![Methyl spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13198444.png)
![4-{bicyclo[3.1.0]hexan-3-yl}-2H-1,2,3-triazole](/img/structure/B13198458.png)
